molecular formula C14H17ClN4O3 B1463379 {3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride CAS No. 1185299-40-4

{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride

Cat. No.: B1463379
CAS No.: 1185299-40-4
M. Wt: 324.76 g/mol
InChI Key: IPSDTVWTYSEJEU-UHFFFAOYSA-N
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Description

“{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride” is a chemical compound with the CAS Number: 1185299-40-4 . Its molecular weight is 324.77 and its molecular formula is C14H16N4O3•HCl . The IUPAC name for this compound is {3- [3- (4-morpholinylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N4O3.ClH/c15-9-12-16-13 (17-21-12)10-2-1-3-11 (8-10)14 (19)18-4-6-20-7-5-18;/h1-3,8H,4-7,9,15H2;1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Characterization : Compounds with 1,3,4-oxadiazole and morpholine functionalities have been synthesized and characterized through methods like NMR, IR, and Mass spectral studies, alongside single crystal X-ray diffraction. These compounds are studied for their potential biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies for specific protein interactions (Mamatha S.V et al., 2019).

  • Antimicrobial Activities : New derivatives have been synthesized and tested for antimicrobial activities. The studies focus on developing compounds with improved efficacy against bacterial and fungal strains, highlighting the antimicrobial potential of 1,3,4-oxadiazole derivatives (Hacer Bayrak et al., 2009).

Pharmacological Evaluations

  • Anti-Inflammatory Studies : Research into 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide derivatives has been conducted to assess their anti-inflammatory properties, utilizing both in vitro and in vivo models to explore novel biologically active compounds (M. Somashekhar & R. Kotnal, 2019).

  • Antitumor Activities : Studies also extend to the evaluation of antitumor activities, with specific aminoalkanol hydrochlorides being synthesized and tested for their potential to inhibit tumor growth, demonstrating the pharmacological relevance of these compounds in cancer research (A. U. Isakhanyan et al., 2016).

Chemical Sensing and Material Science

  • Chemosensors : Research into compounds containing 1,3,4-oxadiazole groups has led to the development of chemosensors capable of detecting specific ions, such as fluoride, showcasing the utility of these compounds in chemical sensing and environmental monitoring (Jiantao Ma et al., 2013).

Safety and Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

[3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenyl]-morpholin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3.ClH/c15-9-12-16-13(17-21-12)10-2-1-3-11(8-10)14(19)18-4-6-20-7-5-18;/h1-3,8H,4-7,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSDTVWTYSEJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC(=C2)C3=NOC(=N3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-40-4
Record name Methanone, [3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-morpholinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185299-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride
Reactant of Route 2
{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride
Reactant of Route 3
{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride
Reactant of Route 4
{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride
Reactant of Route 5
{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride
Reactant of Route 6
{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride

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